![molecular formula C13H15NO2S B2943639 N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide CAS No. 2034438-15-6](/img/structure/B2943639.png)
N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide
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Overview
Description
“N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also includes a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The thiophene and furan rings are both aromatic and are connected by a methylene (-CH2-) group .
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which can produce aminothiophene derivatives . The Paal–Knorr reaction is another example, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” is complex due to the presence of both thiophene and furan rings, along with a methylene group and a butyramide group . The presence of these groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” would depend on the specific conditions and reagents used. As mentioned earlier, condensation reactions are commonly involved in the synthesis of such compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” would depend on its specific molecular structure. Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection. The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .
Antifungal Activity
Some N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to the compound , have shown promising fungicidal activity . This suggests that “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” might also have potential as a fungicide.
Anti-Ulcer Properties
Furan-containing compounds have been found to have anti-ulcer properties . This could potentially be an area of application for the compound .
Diuretic Properties
Furan derivatives have also been used as diuretics . This suggests that “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” might have potential in this area.
Muscle Relaxant Properties
Furan-containing compounds have been found to have muscle relaxant properties . This could potentially be another area of application for the compound .
Anti-Inflammatory, Analgesic, and Antidepressant Properties
Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” might have potential in these areas.
Anti-Cancer Properties
Furan-containing compounds have been found to have anti-cancer properties . This could potentially be another area of application for the compound .
Potential Use in Lung Carcinoma Treatment
Chalcones containing furan and pyrazole scaffolds have shown different cytotoxic effects toward lung carcinoma . This suggests that “N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” might have potential in the treatment of lung carcinoma.
Safety and Hazards
Mechanism of Action
Target of action
Thiophene and furan derivatives are known to interact with a variety of biological targets. For instance, some indole derivatives (which share a similar structure to thiophene) have been found to bind with high affinity to multiple receptors .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. Some thiophene derivatives, for example, have been found to inhibit certain enzymes, thereby altering cellular processes .
Biochemical pathways
Thiophene and furan derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The result of the action of these compounds can vary widely depending on their specific structure and the biological target they interact with. Some thiophene derivatives, for example, have shown anticancer, anti-inflammatory, and antimicrobial properties .
properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-3-13(15)14-8-11-4-5-12(16-11)10-6-7-17-9-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDYWHRHHXBPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide |
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